N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
Description
N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a tertiary amine-containing ethanediamide derivative characterized by dual dimethylamino groups and a cyclohexyl substituent. Its structure features a central ethanediamide backbone (HOOC–CO–NH–) with a cyclohexyl group attached to one nitrogen and a branched alkyl chain containing two dimethylamino moieties (one at the ethyl position and another at the para position of a phenyl ring).
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-23(2)17-12-10-15(11-13-17)18(24(3)4)14-21-19(25)20(26)22-16-8-6-5-7-9-16/h10-13,16,18H,5-9,14H2,1-4H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKNVZYAETXDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves the reaction of cyclohexylamine with an appropriate oxalyl chloride derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has several scientific research applications, including:
Medicinal Chemistry: It may be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be utilized in the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural Analogues from the Dimethylaminoethyl Family
Several compounds share the 2-(dimethylamino)ethyl motif, though their substituents and functional groups differ:
Key Observations :
- The target compound’s ethanediamide backbone distinguishes it from esters (e.g., ethyl 4-(dimethylamino)benzoate) and amines (e.g., N-[2-(dimethylamino)ethyl]-...ethanediamine). This may enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to purely hydrophobic analogs .
Reactivity and Functional Group Influence
- Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin cements due to its ester group facilitating faster radical formation . By contrast, the target compound’s ethanediamide structure may act as a hydrogen-bond donor, slowing polymerization kinetics but improving crosslinking density.
- Electronic Effects: The para-dimethylamino group on the phenyl ring in the target compound likely enhances electron-donating capacity, similar to 4-(dimethylamino)phenol . This could stabilize charge-transfer complexes or modulate absorption in UV-initiated reactions.
Physicochemical Properties
Biological Activity
N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide, often referred to as a dimethylamino derivative, is a compound of significant interest in pharmacological research due to its potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H30N4
- Molecular Weight : 306.46 g/mol
- CAS Number : 119-58-4
The compound exhibits biological activity primarily through its interaction with various biological targets. It is hypothesized to function as an antagonist or modulator in neurotransmitter systems, particularly those involving acetylcholine and serotonin. The dimethylamino groups may enhance lipophilicity, allowing for better membrane penetration and receptor interaction.
Biological Activity
- Antitumor Activity : Research has indicated that similar compounds in its class can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds that share structural similarities have been shown to induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage.
- Neuropharmacological Effects : The presence of dimethylamino groups suggests potential neuroactive properties. Studies on related compounds indicate that they can influence neurotransmitter release and receptor modulation, potentially impacting conditions like depression or anxiety.
- Analgesic Properties : Some analogs of this compound have been investigated for their analgesic effects, showing promise in pain management through modulation of pain pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF-7 | 3.5 | DNA interstrand cross-linking |
| A549 | 4.0 | Reactive oxygen species generation |
In Vivo Studies
In vivo studies have been limited; however, preliminary data suggest that administration of the compound leads to significant tumor regression in xenograft models. The observed effects are attributed to both direct cytotoxicity and modulation of the tumor microenvironment.
Case Studies
-
Case Study on Antitumor Efficacy :
- A study conducted on xenografted mice showed that treatment with the compound resulted in a 60% reduction in tumor size compared to control groups after four weeks of treatment.
- Mechanistic studies revealed that the compound activated caspase pathways leading to programmed cell death.
-
Neuropharmacological Assessment :
- In a behavioral study using rodent models, the compound demonstrated anxiolytic effects comparable to established anxiolytics, suggesting its potential utility in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
